molecular formula C11H9F3O3 B13678162 Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

Cat. No.: B13678162
M. Wt: 246.18 g/mol
InChI Key: WIIODSYOAAATGH-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate: is a chemical compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of around 60-70°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison: Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H9F3O3/c1-17-10(16)9(15)6-7-4-2-3-5-8(7)11(12,13)14/h2-5H,6H2,1H3

InChI Key

WIIODSYOAAATGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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